2,10-Epoxypinane
Overview
Description
2,10-Epoxypinane is a clear, colorless liquid with an herbal type odor . It is a useful research chemical and has been used as a fragrance agent .
Synthesis Analysis
The synthesis of this compound can be achieved through the epoxidation of α-pinene . A highly effective catalytic method involves using potassium peroxomonosulfate (Oxone) as an oxidant and acetone as a catalyst . The procedure involves stirring the substrate, NaHCO3, and acetone at 0°C, with the dropwise addition of an aqueous solution of Oxone . The yield of this compound can reach up to 85.4% .
Molecular Structure Analysis
The molecular formula of this compound is C10H16O . The molecular weight is 152.233 Da . The structure of this compound was characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .
Chemical Reactions Analysis
The primary chemical reaction involving this compound is its formation from the epoxidation of α-pinene . The reaction exhibits good chemical selectivity and produces few byproducts .
Physical And Chemical Properties Analysis
This compound is a clear, colorless liquid . It has a density of 1.0±0.1 g/cm3 , a boiling point of 202.1±0.0 °C at 760 mmHg , and a flash point of 54.4±15.3 °C .
Scientific Research Applications
Epoxidation of β-Pinene
The catalytic epoxidation of β-pinene to 2,10-epoxypinane is an area of significant research interest. He Xiangwen et al. (2011) described a method using potassium peroxomonosulfate (Oxone) as an oxidant and acetone as a catalyst, achieving an 85.4% yield of this compound with good chemical selectivity and minimal byproducts (He Xiangwen et al., 2011). Similarly, Sun Baoguo (2011) synthesized this compound by epoxidation of β-pinene using hydrogen peroxide, achieving a 79.6% yield (Sun Baoguo, 2011).
Isomerization Studies
The isomerization of this compound has been extensively studied. Li Qian (2000) reported the production of perilly alcohol and myrentol through the isomerization of this compound (Li Qian, 2000). Wang Le-fu (2006) also focused on the liquid-phase isomerization of this compound, noting the production of two monoterpenyl alcohols, perilla alcohol and myrtenol (Wang Le-fu, 2006).
Synthesis and Rearrangement
The synthesis and rearrangement of this compound have been another focal point. Li Qian-he (2006) explored the synthesis of perillyl alcohol via liquid-phase rearrangement of this compound (Li Qian-he, 2006). In another study, Li Qian-he (2008) examined the rearrangement reaction of this compound to perillyl alcohol, highlighting the significant influence of reaction temperature, solvent amount, and catalyst amount (Li Qian-he, 2008).
Catalytic Performance and Reaction Mechanisms
Research into the design of catalysts for the isomerization of this compound has also been reported. Liao Qianhe and Feng Zhen-zhen (2005) designed a series of nitrate catalysts based on the isomerization mechanism of this compound, demonstrating that the acidity of the active site of catalysts is a dominant factor affecting product distributions (Liao Qianhe & Feng Zhen-zhen, 2005).
Mechanism of Action
Target of Action
It’s known that 2,10-epoxypinane is a product of the epoxidation of β-pinene .
Mode of Action
The mode of action of this compound involves its interaction with various catalysts during its synthesis. For instance, in the epoxidation of β-pinene to this compound, potassium peroxomonosulfate (Oxone) is used as an oxidant and acetone as a catalyst . The structure of this compound is characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .
Biochemical Pathways
The biochemical pathway involved in the formation of this compound is the epoxidation of β-pinene. This process involves the use of an oxidant and a catalyst. The procedure consists simply in stirring the substrate, NaHCO3 and acetone, at 0°C, with dropwise addition of an aqueous solution of Oxone . The yield of this compound can reach 85.4% and the system exhibits good chemical selectivity and few byproducts .
Pharmacokinetics
The synthesis process of this compound involves factors such as the mole ratio of oxone to β-pinene, reaction temperature, ph, and reaction time, which could potentially impact its bioavailability .
Result of Action
The result of the action of this compound is primarily observed in its synthesis. Under optimum conditions, the yield of this compound can reach up to 90.30% . The system exhibits good chemical selectivity and few byproducts .
Action Environment
The action environment of this compound is influenced by several factors. The yield of this compound is affected by the mole ratio of Oxone to β-pinene, reaction temperature, pH, and reaction time . These factors can influence the efficacy and stability of this compound.
Safety and Hazards
2,10-Epoxypinane may cause eye irritation, chemical conjunctivitis, corneal damage, skin irritation, dermatitis, and cyanosis of the extremities . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is classified as having acute toxicity (Inhalation) Category 3 .
Biochemical Analysis
Biochemical Properties
The process involves the use of catalysts and oxidants, and the yield of 2,10-Epoxypinane can be influenced by factors such as the choice of solvent, the mole ratio of hydrogen peroxide to beta-pinene, pH, reaction temperature, and time .
Cellular Effects
For instance, some epoxides can cause irritation and dermatitis, and ingestion of large amounts may cause central nervous system depression
Molecular Mechanism
This process involves the use of catalysts and oxidants, and the yield of this compound can be influenced by factors such as the choice of solvent, the mole ratio of hydrogen peroxide to beta-pinene, pH, reaction temperature, and time .
Properties
IUPAC Name |
6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXAABAEPHHZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C1C2)CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863962 | |
Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6931-54-0 | |
Record name | β-Pinene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6931-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(bicyclo(3.1.1)heptane-2,2'-oxirane), 6,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,10-epoxypinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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